molecular formula C12H14N2 B598520 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile CAS No. 1203686-31-0

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Cat. No.: B598520
CAS No.: 1203686-31-0
M. Wt: 186.258
InChI Key: HDWYBTIBSACTLF-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a tetrahydroisoquinoline core with a dimethyl substitution at the 4-position and a carbonitrile group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of acidic catalysts such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include nitrones, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWYBTIBSACTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C(C=CC=C21)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744844
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-31-0
Record name 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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